![molecular formula C14H13BrN2O3 B183191 N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide CAS No. 6643-02-3](/img/structure/B183191.png)
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide, commonly known as AMBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMBF is a member of the furamide family of compounds that have been shown to possess a variety of biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of AMBF is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in the growth and survival of microorganisms and cancer cells. Studies have shown that AMBF can inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. In addition, AMBF has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
AMBF has been shown to have a variety of biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of various signaling pathways. In addition, AMBF has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMBF in lab experiments is its potent antimicrobial and anticancer activities, which make it an ideal candidate for studying the mechanisms of action of these compounds. However, one of the limitations of using AMBF is its potential toxicity, which may limit its use in vivo studies. Furthermore, the high cost of synthesis and purification of AMBF may also be a limiting factor for its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of AMBF, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields of research, such as drug discovery and biotechnology. Furthermore, the elucidation of the precise mechanisms of action of AMBF may lead to the development of more potent and selective antimicrobial and anticancer agents.
Métodos De Síntesis
AMBF can be synthesized using a simple and efficient method involving the reaction of 5-bromo-2-furoic acid with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and a catalyst. The resulting product is then purified using column chromatography to obtain pure AMBF.
Aplicaciones Científicas De Investigación
AMBF has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent antibacterial and antifungal activities against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Furthermore, AMBF has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
Número CAS |
6643-02-3 |
|---|---|
Fórmula molecular |
C14H13BrN2O3 |
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C14H13BrN2O3/c1-9(18)17(2)11-5-3-10(4-6-11)16-14(19)12-7-8-13(15)20-12/h3-8H,1-2H3,(H,16,19) |
Clave InChI |
YXAZSZDSQGAIDT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




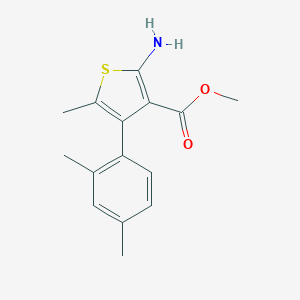

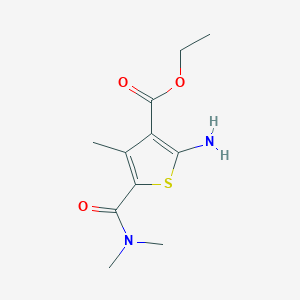
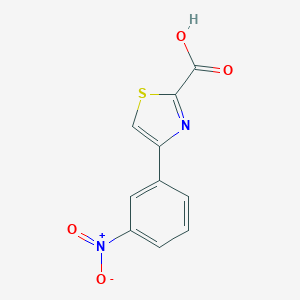
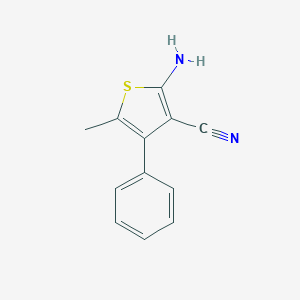
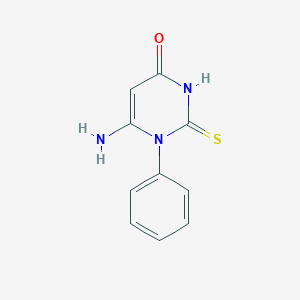
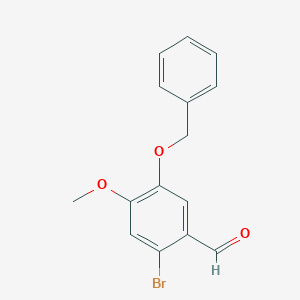

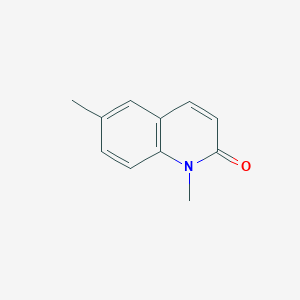
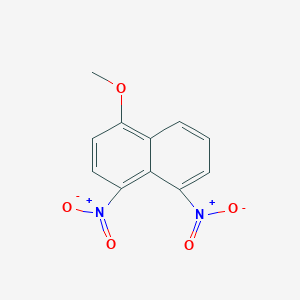
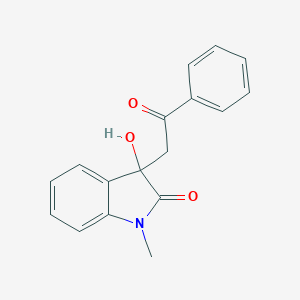
![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)
